molecular formula C12H11N3 B1619614 (1-benzyl-1H-imidazol-2-yl)acetonitrile CAS No. 21125-22-4

(1-benzyl-1H-imidazol-2-yl)acetonitrile

Cat. No.: B1619614
CAS No.: 21125-22-4
M. Wt: 197.24 g/mol
InChI Key: BMZHQSYXCWLVBE-UHFFFAOYSA-N
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Description

(1-benzyl-1H-imidazol-2-yl)acetonitrile is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1 of the imidazole ring and an acetonitrile group at position 2. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Biochemical Analysis

Biochemical Properties

(1-benzyl-1H-imidazol-2-yl)acetonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind to certain proteases, altering their catalytic activity. Additionally, this compound can interact with nucleic acids, potentially affecting processes such as DNA replication and transcription. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling proteins, this compound can either promote or inhibit cell growth. Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins. It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. At the molecular level, it binds to specific sites on enzymes and proteins, either inhibiting or activating their function. For example, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcriptional regulators, leading to the upregulation or downregulation of target genes. These molecular interactions are crucial for the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, such as cellular toxicity and organ damage. These dosage-dependent effects are critical for understanding the compound’s safety and efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle. These interactions are essential for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, such as the cytoplasm and nucleus. Its distribution is influenced by factors such as membrane permeability and binding affinity to intracellular proteins. The localization and accumulation of this compound are crucial for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of this compound is essential for its role in regulating cellular processes and maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-1H-imidazol-2-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The scalability of these methods ensures the efficient production of the compound for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-1H-imidazol-2-yl)acetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized imidazole derivatives, while reduction can produce amine-substituted imidazoles .

Scientific Research Applications

(1-benzyl-1H-imidazol-2-yl)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-benzyl-1H-imidazol-2-yl)acetonitrile include other imidazole derivatives such as:

  • 1H-imidazole-2-acetonitrile
  • 1-benzyl-1H-imidazole
  • 2-phenyl-1H-imidazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-benzylimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-7-6-12-14-8-9-15(12)10-11-4-2-1-3-5-11/h1-5,8-9H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZHQSYXCWLVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355812
Record name (1-benzyl-1H-imidazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21125-22-4
Record name (1-benzyl-1H-imidazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dry, powdered sodium cyanide (14 gm, 280 mmole) was added to 80 ml of dry dimethylsulfoxide with stirring at 23° C. Then 1-benzyl-2-chloromethylimidazole hydrochloride (14 gm, 63 mmole) was added portionwise over 10 minutes while maintaining the temperature below 40° C. After the addition was complete, the mixture was stirred at 40° C. for an additional hour. It was diluted with 250 ml methylene chloride and the resulting solution was washed with 4×200 ml of water, dried over MgSO4 and the solvent removed in vacuo. The residue was collected by filtration, dissolved in warm methanol and precipitated with ether to obtain needle-like crystals (8.7 g) of N-benzyl-2-cyanomethylimidazole. m.p. 102.5°-104° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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